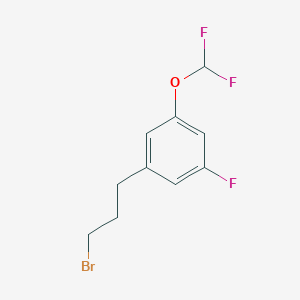

1-(3-Bromopropyl)-3-(difluoromethoxy)-5-fluorobenzene

Beschreibung

1-(3-Bromopropyl)-3-(difluoromethoxy)-5-fluorobenzene is a halogenated aromatic compound featuring a bromopropyl chain at position 1, a difluoromethoxy group at position 3, and a fluorine atom at position 5 on the benzene ring.

Synthetic routes for analogous bromopropyl-substituted aromatics often involve Grignard reactions, Suzuki couplings, or nucleophilic substitutions. For example, (3-bromopropyl)triphenylphosphonium bromide () is a common precursor for introducing bromopropyl chains .

Eigenschaften

Molekularformel |

C10H10BrF3O |

|---|---|

Molekulargewicht |

283.08 g/mol |

IUPAC-Name |

1-(3-bromopropyl)-3-(difluoromethoxy)-5-fluorobenzene |

InChI |

InChI=1S/C10H10BrF3O/c11-3-1-2-7-4-8(12)6-9(5-7)15-10(13)14/h4-6,10H,1-3H2 |

InChI-Schlüssel |

IANGABZXRMVJEO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C=C1OC(F)F)F)CCCBr |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-fluorobenzene typically involves the bromination of a suitable precursor followed by the introduction of difluoromethoxy and fluorine groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes. These methods are optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for commercial use.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-fluorobenzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Addition Reactions: The double bonds in the benzene ring can participate in addition reactions with suitable reagents.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield compounds with different functional groups replacing the bromine atom.

Wissenschaftliche Forschungsanwendungen

1-(3-Bromopropyl)-3-(difluoromethoxy)-5-fluorobenzene has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-fluorobenzene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Bromopropyl Chains

1-(3-Bromopropyl)-2-fluorobenzene (CAS 129254-75-7)

- Structure : Benzene ring with a bromopropyl chain at position 1 and a fluorine atom at position 2.

- Key Differences: The target compound has two substituents (difluoromethoxy at position 3 and fluorine at position 5), whereas this analog has only one fluorine at position 2.

- Synthetic Relevance : Both compounds likely employ similar bromopropyl precursors, such as (3-bromopropyl)triphenylphosphonium bromide, but diverging substituents require tailored reaction conditions .

1-(3-Bromopropyl)-1H-indole (CAS 125334-52-3)

- Structure : Indole ring substituted with a bromopropyl chain.

- This highlights how heteroaromatic cores influence electronic properties and biological interactions compared to simple benzene derivatives .

Fluorinated Analogous Compounds

tert-butyl 3-(2-(4-fluorophenyl)-3-(methylcarbamoyl)-6-(3,3,3-trifluoropropyl)furo[2,3-b]pyridin-5-yl)benzoate ()

- Structure : Complex heterocycle with trifluoropropyl and 4-fluorophenyl groups.

- The fused furan-pyridine system contrasts with the target’s monosubstituted benzene, underscoring divergent applications in medicinal chemistry .

Data Tables

Note: Physical properties (e.g., melting point, solubility) are unavailable in the provided evidence, highlighting a gap for further experimental characterization.

Biologische Aktivität

1-(3-Bromopropyl)-3-(difluoromethoxy)-5-fluorobenzene is an organic compound notable for its complex structure, which includes a bromopropyl group and a difluoromethoxy substituent on a fluorinated benzene ring. This molecular configuration suggests potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways.

- Molecular Formula : C10H10BrF3O

- Molecular Weight : 283.08 g/mol

- Density : Approximately 1.478 g/cm³

- Boiling Point : Estimated around 258 °C

The presence of halogen atoms and the difluoromethoxy group significantly influence the compound's lipophilicity and reactivity, which are critical factors in its biological activity.

The biological activity of 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-fluorobenzene is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The bromopropyl group can potentially form covalent bonds with nucleophilic sites in proteins or nucleic acids, leading to modifications in their function. The difluoromethoxy group may enhance binding affinity and stability, allowing for more effective interactions with biological systems.

Antimicrobial Activity

Preliminary studies indicate that compounds with similar structural features often exhibit antimicrobial properties. For instance, the presence of halogen atoms typically enhances the compound's ability to penetrate biological membranes, which could lead to effective antimicrobial action against various pathogens.

Anticancer Properties

Research into structurally similar compounds has suggested potential anticancer activities. The unique functional groups present in 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-fluorobenzene may facilitate redox reactions that influence cellular pathways associated with cancer progression. This compound may act as a candidate for further pharmacological exploration in oncology.

Case Studies

Several studies have explored the biological effects of related compounds:

- Study on Similar Compounds : Research on analogs of 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-fluorobenzene has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in vitro. These findings suggest that the compound may share similar mechanisms of action .

- Antimicrobial Efficacy : A comparative analysis indicated that compounds with difluoromethoxy groups demonstrated enhanced activity against Gram-positive bacteria, highlighting the potential of 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-fluorobenzene in developing new antimicrobial agents.

Data Table: Biological Activity Overview

| Property | Description |

|---|---|

| Molecular Formula | C10H10BrF3O |

| Molecular Weight | 283.08 g/mol |

| Antimicrobial Activity | Potential against various pathogens |

| Anticancer Activity | Inhibitory effects on cancer cell lines |

| Mechanism of Action | Interaction with enzymes/receptors; covalent bonding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.